molecular formula C15H21NO3 B1388764 Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate CAS No. 946787-47-9

Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate

Cat. No.: B1388764
CAS No.: 946787-47-9
M. Wt: 263.33 g/mol
InChI Key: MNHZADWRPWBFLV-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate is a chemical compound of interest in scientific research, particularly within medicinal chemistry and neuropharmacology. Its molecular structure, which features a phenylacetate core linked to a piperidine moiety, suggests potential for interaction with central nervous system targets. Researchers may investigate this compound as a synthetic intermediate or as a potential pharmacophore in the development of novel bioactive molecules. Its specific research applications could include studying its binding affinity and functional activity at various neuronal receptors or enzymes. As with any research chemical, a rigorous analytical characterization is recommended prior to use in experimental studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-[4-(piperidin-3-ylmethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-15(17)9-12-4-6-14(7-5-12)19-11-13-3-2-8-16-10-13/h4-7,13,16H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHZADWRPWBFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate typically involves the following steps:

Chemical Reactions Analysis

Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon.

Scientific Research Applications

Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring in its structure allows it to mimic the action of natural ligands, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility: Commercial availability (e.g., Santa Cruz Biotechnology ) suggests its use as a building block for drug discovery, particularly for modifying solubility or targeting neurological receptors (piperidine is common in CNS drugs).

Biological Activity

Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate (CAS No. 946787-47-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₂₁NO₃
  • Molecular Weight : 263.34 g/mol
  • Structure : The compound features a piperidine ring, which is known for its role in various biological activities.

This compound interacts with specific molecular targets within biological systems. Its mechanism of action can be summarized as follows:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and various biochemical pathways .
  • Receptor Modulation : It may act as a ligand for specific receptors, modulating their activity and affecting cellular signaling pathways .
  • Gene Expression : The compound can alter the expression of genes involved in stress responses and apoptosis, indicating its role in cellular regulation.

In Vitro Studies

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, showing promise in reducing inflammation markers in cell cultures .
  • Cytotoxicity : In certain cancer cell lines, this compound has displayed cytotoxic effects, leading to apoptosis in treated cells .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Dosage Effects : Research indicates that lower doses result in minimal adverse effects, while higher doses may cause toxicity, including liver damage.
  • Metabolic Pathways : The compound is metabolized primarily through cytochrome P450 pathways, affecting the levels of various metabolites in vivo.

Case Studies and Research Findings

Several case studies have highlighted the significance of this compound in drug development:

  • Case Study 1 : A study focused on its role as a potential anti-cancer agent showed that it effectively inhibited tumor growth in xenograft models .
  • Case Study 2 : Another investigation evaluated its anti-inflammatory properties in models of rheumatoid arthritis, demonstrating significant reductions in inflammatory cytokines .

Comparative Analysis with Similar Compounds

The following table summarizes the comparative biological activities of this compound with related compounds:

Compound NameBiological ActivityMechanism
Methyl 2-(4-methyl-3-oxopiperazin-2-yl)acetateModerate antimicrobial activityEnzyme inhibition
Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromideLow cytotoxicityReceptor modulation
Methyl [1-(cyclohexylcarbamoyl)-3-oxo-2-piperazinyl]acetateHigh anti-inflammatory effectsCytokine inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves esterification of a phenylacetic acid derivative with methanol, catalyzed by acids like H₂SO₄ or HCl. For example, analogous compounds (e.g., 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride) are synthesized via nucleophilic substitution between 3-piperidinylmethanol and activated aromatic intermediates under reflux in anhydrous solvents (e.g., THF or DCM) . Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Use of 1.2–1.5 equivalents of DCC (N,N'-dicyclohexylcarbodiimide) for efficient coupling.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal growth : Slow evaporation of a saturated acetonitrile solution at 4°C.
  • Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018 for structure solution and refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks are visualized using ORTEP-3 .
  • Validation : Check R-factor convergence (<5%) and ADP (Atomic Displacement Parameter) consistency .

Q. What analytical techniques are critical for characterizing purity and functional groups?

  • Methodology :

  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm ester (-COOCH₃), piperidine (δ 2.5–3.5 ppm for N-CH₂), and aromatic protons (δ 6.8–7.4 ppm) .
  • HPLC : C18 column (5 μm, 4.6 × 250 mm), mobile phase = 65:35 methanol/buffer (pH 4.6 with sodium 1-octanesulfonate), UV detection at 254 nm .
  • FT-IR : Peaks at 1720–1740 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C), and 3350 cm⁻¹ (N-H stretch if present) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice influence the compound’s stability and solubility?

  • Methodology : Graph set analysis (Etter’s formalism) identifies motifs like R₂²(8) rings or C(6) chains. For example, piperidine N-H···O=C interactions may form dimeric motifs, increasing melting point but reducing aqueous solubility. Use Mercury 4.3.1 to quantify H-bond distances (e.g., 2.8–3.2 Å) and angles (>120°) . Solubility can be predicted via Hansen solubility parameters using HSPiP software .

Q. How can conflicting data on synthetic yields be resolved when scaling up from milligram to gram quantities?

  • Methodology :

  • Statistical Design : Apply a Box-Behnken design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 15-run experiment identifies solvent polarity (e.g., THF vs. DMF) as critical for yield .
  • Flow Chemistry : Transition from batch to microreactors (e.g., Corning AFR) to enhance heat/mass transfer. Pilot studies show 20–30% yield improvement for analogous esters .
  • Kinetic Analysis : Use inline FT-IR or Raman spectroscopy to monitor reaction progress and identify intermediates .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for bioactivity studies?

  • Methodology :

  • Analog Synthesis : Replace the piperidine moiety with morpholine or pyrrolidine to assess N-heterocycle effects on receptor binding .
  • Docking Studies : AutoDock Vina with protein targets (e.g., GPCRs) using the compound’s minimized conformation (DFT-optimized at B3LYP/6-31G* level) .
  • Pharmacophore Mapping : Identify critical features (e.g., ester oxygen as H-bond acceptor) via MOE 2022.09 .

Q. How do crystal packing and polymorphism affect the compound’s physicochemical properties?

  • Methodology :

  • Polymorph Screening : Use solvent-drop grinding with 12 solvents (e.g., ethanol, toluene) and analyze via PXRD. For example, Form I (P1 space group, Z'=1) vs. Form II (P2₁/c) may differ in dissolution rates .
  • Thermal Analysis : DSC/TGA to identify melting points (e.g., 145°C for Form I vs. 138°C for Form II) and stability .
  • Hirshfeld Surface Analysis : CrystalExplorer 21.5 quantifies π-π interactions (e.g., centroid distances 3.6–4.0 Å) and halogen bonds (if Br substituents present) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate
Reactant of Route 2
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Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.